molecular formula C13H16N2O4S B4907494 2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B4907494
M. Wt: 296.34 g/mol
InChI Key: CBXORNZFQLWVFN-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and oxazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4,5-dimethylbenzenesulfonamide
  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of both methoxy and oxazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-8-5-11(18-4)12(6-9(8)2)20(16,17)15-13-7-10(3)19-14-13/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXORNZFQLWVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NOC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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